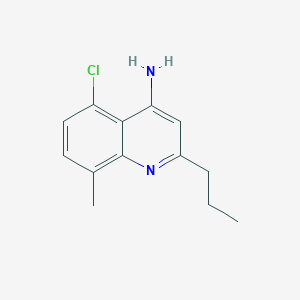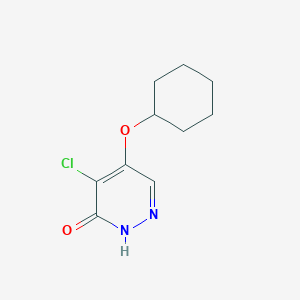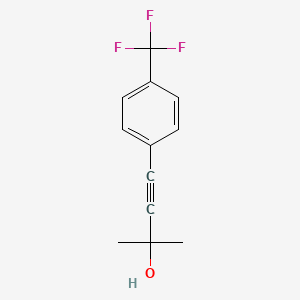![molecular formula C13H17N3O B11875803 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-on ist eine heterocyclische Verbindung, die eine spirocyclische Struktur mit einem Pyridinring aufweist, der an einen Diazaspirodecan-Kern gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-on kann durch einen mehrstufigen Prozess erfolgen. Ein übliches Verfahren beinhaltet die Reaktion von Pyridin-3-carbaldehyd mit einem geeigneten Amin unter Bildung einer intermediären Schiff-Base. Diese Zwischenverbindung wird dann unter sauren Bedingungen einer Cyclisierung unterzogen, um den spirocyclischen Kern zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-on beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Hochdruckreaktoren, fortschrittlichen Reinigungsverfahren und kontinuierlichen Fließprozessen umfassen, um eine gleichbleibende Produktionsqualität sicherzustellen.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit üblichen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring oder an der Diazaspirodecan-Einheit auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyridin-N-Oxid-Derivaten führen, während die Reduktion verschiedene reduzierte Formen des spirocyclischen Kerns erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Als potenzielles therapeutisches Mittel erforscht, aufgrund seiner einzigartigen strukturellen Merkmale.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die spirocyclische Struktur der Verbindung ermöglicht es ihr, mit hoher Spezifität in Bindungsstellen zu passen und die Aktivität der Zielmoleküle zu modulieren. Dies kann zu verschiedenen biologischen Effekten führen, darunter die Hemmung der Enzymaktivität oder die Veränderung von zellulären Signalwegen.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazaspirodecane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spirocyclic core.
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrazolo[3,4-b]pyridine: Diese Verbindungen teilen eine ähnliche Pyridinringstruktur, unterscheiden sich jedoch in der Anordnung des spirocyclischen Kerns.
2,4-Diaminopyrimidin-Derivate: Diese Verbindungen besitzen einen Pyrimidinring und wurden auf ihre Antitumoraktivität untersucht.
Einzigartigkeit
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-on ist aufgrund seiner spezifischen spirocyclischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
4-pyridin-3-yl-1,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H17N3O/c17-12-8-11(10-2-1-5-15-9-10)13(16-12)3-6-14-7-4-13/h1-2,5,9,11,14H,3-4,6-8H2,(H,16,17) |
InChI-Schlüssel |
HWBHUADGYOFFHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C(CC(=O)N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)



![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)




![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
